molecular formula C16H13F3N6OS B11057576 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11057576
M. Wt: 394.4 g/mol
InChI Key: JVMPKCDNIQFCLJ-UHFFFAOYSA-N
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Description

2-{[6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL TRIFLUOROMETHYL ETHER is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple heterocyclic rings and a trifluoromethyl ether group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL TRIFLUOROMETHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of the trifluoromethyl ether group. Common reagents used in these reactions include various halogenating agents, catalysts, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods are employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL TRIFLUOROMETHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The trifluoromethyl ether group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL TRIFLUOROMETHYL ETHER has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL TRIFLUOROMETHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER
  • 2-{[6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL ETHYL ETHER

Uniqueness

The presence of the trifluoromethyl ether group in 2-{[6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}PHENYL TRIFLUOROMETHYL ETHER distinguishes it from similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications.

Properties

Molecular Formula

C16H13F3N6OS

Molecular Weight

394.4 g/mol

IUPAC Name

6-(1,3-dimethylpyrazol-4-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13F3N6OS/c1-9-11(8-24(2)22-9)14-23-25-13(20-21-15(25)27-14)7-10-5-3-4-6-12(10)26-16(17,18)19/h3-6,8H,7H2,1-2H3

InChI Key

JVMPKCDNIQFCLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NN3C(=NN=C3S2)CC4=CC=CC=C4OC(F)(F)F)C

Origin of Product

United States

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